Compound Description: This compound is a hydrochloride salt of an amine and is structurally similar to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
Relevance: While the core structure differs, this compound shares the piperazine ring with 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. Additionally, both compounds are investigated as potential pharmaceutical agents, highlighting a shared area of interest. []
Compound Description: This compound was isolated as a byproduct during the synthesis of an antitubercular agent, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide. []
Relevance: This compound exhibits a close structural similarity to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. Both compounds share a 6-methylpyrimidin-4-yl substituent, indicating a potential connection in synthetic pathways or biological activity. []
Compound Description: LQFM192 is a novel piperazine derivative designed and synthesized for investigating its potential anxiolytic and antidepressant activities. Studies suggest its anxiolytic-like activity is mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor, while its antidepressant-like activity is mediated through the serotonergic system. []
Relevance: Similar to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, LQFM192 features a central piperazine ring, linking them within a broader class of compounds with potential therapeutic applications. []
Compound Description: [18F]T-401 is designed as a Positron-Emission Tomography (PET) imaging agent for Monoacylglycerol Lipase (MAGL). This compound demonstrates high uptake in MAGL-enriched regions and specifically binds to MAGL with adequate reversibility, allowing for quantitative assessment of MAGL. []
Relevance: This compound, like 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, contains a piperazine ring within its structure. Although their applications differ, the shared structural motif might indicate similar binding properties or pharmacological profiles. []
Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor. It exhibits high potency in inhibiting BRD4, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. []
Relevance: Although structurally distinct, AZD5153 shares the piperazine ring motif with 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. Both compounds also belong to the class of heterocyclic compounds with potential therapeutic applications. []
Compound Description: This series of compounds was synthesized from 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-4-hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one and α-bromoketones via a multi-component reaction. []
Relevance: While structurally diverse from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, the shared use of multi-component reactions for their synthesis suggests potential overlap in synthetic methodologies and exploration of similar chemical spaces. []
Compound Description: S18327 is a potential antipsychotic drug. It demonstrates significant antagonist properties at alpha(1)- and alpha(2)-adrenergic receptors, as well as affinity for human serotonin (h5-HT)(2A) receptors, dopamine receptors, and other targets. []
Relevance: This compound's focus on neurological targets and receptor binding, despite structural differences, aligns with the potential therapeutic applications of 4-(6-Methylpyrimidin-4-yl)piperazin-2-one within a broader medicinal chemistry context. []
Compound Description: These compounds are intermediates in the attempted synthesis of 3-[2′-(6″-methoxy-3″,4″-dihydronaphthalen-1″-yl)ethyl]-3-methylglutaric acid. []
Relevance: The exploration of synthetic routes and potential pharmacophores through these compounds, although structurally distinct from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, highlights a shared interest in medicinal chemistry and drug discovery. []
Compound Description: ASTX660 is a nonpeptidomimetic antagonist designed to target Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and XIAP, for anticancer treatment. It is currently undergoing clinical trials. []
Relevance: While structurally different from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, ASTX660 also targets a specific protein family for therapeutic intervention, emphasizing a shared focus on developing new drugs. []
Compound Description: CD161 is a potent and orally bioavailable BET bromodomain inhibitor. It demonstrates high binding affinity to BET proteins and potent inhibition of cell growth in acute leukemia cell lines, exhibiting significant antitumor activity in vivo. []
Relevance: Similar to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, CD161 belongs to the category of heterocyclic compounds. The presence of a pyrimidine ring in both molecules further suggests potential similarities in their chemical properties and biological activities. []
Compound Description: D-264 and its analogs, like compound (−)-9b, are potent dopamine D3 preferring agonists developed for potential use in treating Parkinson's disease. They exhibit neuroprotective properties and have shown in vivo activity in reserpinized and 6-hydroxydopamine (OHDA)-induced unilateral lesioned rat models. []
Relevance: Like 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, these compounds incorporate a piperazine ring within their structure, suggesting a shared interest in utilizing this motif for potential therapeutic benefits. []
2,6-Diaminopyrimidin-4-one and 2-Amino-6-methylpyrimidin-4-one
Compound Description: These pyrimidin-4-one derivatives are studied for their tautomeric preferences and hydrogen-bonding interactions in cocrystals. They can exist as 1H- or 3H-tautomers, influencing their interactions with other molecules. []
Relevance: The presence of the pyrimidin-4-one moiety in these compounds directly links them to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. This shared core structure suggests potential similarities in their chemical reactivity and possible biological activities. []
Compound Description: LPP1 is investigated for its analgesic properties in neuropathic pain models, showing antinociceptive and antiallodynic effects without inducing motor deficits. Additionally, it displays antioxidant properties and does not negatively impact glucose utilization or lipid accumulation. [, ]
Relevance: Both LPP1 and 4-(6-Methylpyrimidin-4-yl)piperazin-2-one belong to the class of compounds containing a piperazine ring. While their specific structures and activities differ, this shared motif suggests potential similarities in their binding properties or broader pharmacological profiles. [, ]
N-(pyrimidin-2-one-4-yl)pyridinium chlorides
Compound Description: These compounds are investigated for their photochemical reactivity. N-(1-methylpyrimidin-2-one)pyridinium chloride undergoes a pyrimidine ring contraction upon irradiation, yielding imidazolinone derivatives. []
Relevance: The inclusion of a pyrimidine ring in these compounds, specifically a pyrimidin-2-one derivative, directly relates them to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. This structural similarity might indicate shared reactivity patterns or potential biological activities. []
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: These are two series of compounds containing a 3-nitroimidazo[1,2-b]pyridazine moiety linked to a piperazine ring. They have been synthesized and characterized for their potential antimicrobial activity. []
Relevance: These compounds, while structurally distinct from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, share a common structural feature: the piperazine ring. This shared motif, often found in pharmaceutical compounds, suggests a potential for overlapping biological activities. []
Compound Description: PF-00868554 is a potent and orally available hepatitis C virus polymerase inhibitor. It exhibits a favorable pharmacokinetic profile and has entered phase II clinical evaluation. []
Relevance: Though structurally diverse, both PF-00868554 and 4-(6-Methylpyrimidin-4-yl)piperazin-2-one are classified as heterocyclic compounds. This broad categorization highlights their potential for similar reactivity patterns and participation in diverse biological processes. []
Bis-[3-(2-arylmethylidenimino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]methanes and bis-[3-(2-arylidenhydrazo-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one-6-yl]methanes
Compound Description: These are two series of compounds synthesized from bis-[3-(2-bromoacetyl-4-hydroxy-2H-chromen-2-one-6-yl]methane and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. []
Relevance: The focus on developing antimicrobial agents with these compounds, while structurally distinct from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, underscores a shared research interest in exploring the potential of novel compounds for therapeutic applications. []
Compound Description: This group of compounds represents a series of derivatives designed and synthesized for therapeutic applications. []
Relevance: This class of compounds, like 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, incorporates a central piperazine ring as part of its structure. This structural similarity suggests a potential for shared pharmacological targets or mechanisms of action. []
Compound Description: WAY-207024 is an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). It demonstrates good pharmacokinetic parameters and has been shown to lower rat plasma LH levels after oral administration. []
Relevance: Both WAY-207024 and 4-(6-Methylpyrimidin-4-yl)piperazin-2-one contain a piperazine ring within their structures. This common motif, frequently found in pharmaceuticals, indicates a potential for similar binding interactions or pharmacological properties. []
Compound Description: This compound was synthesized through a multi-step process involving the condensation of ethyl acetoacetate with thiourea, followed by reaction with o-phenylenediamine and subsequent modifications. It holds potential pharmacological interest. []
Relevance: This compound and 4-(6-Methylpyrimidin-4-yl)piperazin-2-one both contain a 6-methylpyrimidin-4-ol scaffold. This significant structural similarity suggests potential overlap in their chemical properties and biological activities. []
Compound Description: This compound is a large cationic triangular metallo-prism capable of encapsulating triphenylene derivatives like hexahydroxytriphenylene and hexamethoxytriphenylene. These resulting carceplex systems have been isolated and structurally characterized. []
Relevance: Although structurally dissimilar from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, the research on this compound emphasizes the exploration of supramolecular chemistry and the creation of host-guest systems, highlighting a broader interest in manipulating molecular interactions for diverse applications. []
2-carbalkoxyamino-5(6)-(1-substituted piperazin-4-yl/piperazin-4-ylcarbonyl)benzimidazoles and related compounds
Compound Description: This group of compounds, including variations like 1,4-di-(3,4-disubstituted benzoyl)piperazines, were synthesized and evaluated for their anthelmintic activity. []
Relevance: Like 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, these compounds feature a central piperazine ring within their structure. This shared structural feature might indicate similar binding modes or pharmacological targets, particularly in the context of anthelmintic activity. []
Compound Description: This compound is a salt formed by the protonation of 2-amino-6-methylpyrimidin-4(1H)-one with perchloric acid. Its crystal structure is stabilized by a network of hydrogen bonds involving the perchlorate anions, the organic entities, and water molecules. []
Relevance: The presence of the 2-amino-6-methylpyrimidin-4(1H)-one moiety within this salt directly relates it to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. This shared structural element suggests potential similarities in their chemical reactivity and possible biological profiles. []
Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor. It demonstrates potent antiproliferative activity against both hematological and solid tumor cell lines, exhibiting oral activity and low toxicity in a K562 xenograft model. []
Relevance: Similar to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, BMS-354825 contains a piperazine ring. This shared motif, frequently encountered in pharmaceutical compounds, might indicate commonalities in their binding modes or pharmacological properties. []
2-Acylaminoalkyl-6-methylpyrimidin-4(3H)-ones and their cyclized derivatives
Compound Description: These compounds are synthesized by reacting β-aminocrotonamide with N-acylated amino acid esters. Cyclization under specific conditions leads to the formation of imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines. []
Relevance: The presence of the 6-methylpyrimidin-4(3H)-one scaffold in these compounds directly links them to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. This shared core structure suggests potential similarities in their chemical reactivity and potential biological activities. []
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as yeasts. []
Relevance: The presence of the pyrimidine ring in these compounds, particularly the 4,6-dimethylpyrimidin-2-yl moiety, directly relates them to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. This structural similarity may indicate shared reactivity patterns or potential biological properties, particularly regarding antimicrobial activity. []
Compound Description: This class of compounds, belonging to the aurone family of flavenoids, was investigated for their in vitro antiplasmodial activity against the chloroquine-sensitive 3D strain of Plasmodium falciparum. Certain derivatives, such as M3, M6, and M7, showed promising activity without significant cytotoxicity against human breast cancer cell lines. []
Relevance: While structurally diverse from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, the exploration of these compounds for their anti-parasitic activity highlights a shared research interest in identifying novel compounds with therapeutic potential against infectious diseases. []
Compound Description: This compound is a cadmium(II) complex with two bidentate 2-amino-6-methylpyrimidin-4(1H)-one ligands and two chloride ions. The crystal packing exhibits an open-framework architecture stabilized by intermolecular hydrogen bonds. []
Relevance: The presence of the 2-amino-6-methylpyrimidin-4(1H)-one ligand in this complex directly links it to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. This shared structural motif suggests potential similarities in their coordination chemistry and potential applications in materials science. []
4-Chloro-6-Methylpyrimidin-2-yl-Aminophosphonates
Compound Description: This series of α-aminophosphonates incorporates a 4-chloro-6-methylpyrimidin-2-amino pharmacophore. Synthesized using a Kabachnik-Fields reaction with sulfated Titania as a catalyst, these compounds were designed and evaluated for their potential as anticancer agents, specifically targeting DU145 and A549 cell lines. []
Relevance: The inclusion of a pyrimidine ring, specifically the 4-chloro-6-methylpyrimidin-2-yl group, in these compounds directly relates them to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one. This shared structural feature suggests potential similarities in their chemical reactivity and biological activities, particularly as potential anticancer agents. []
Compound Description: This series of compounds was designed, synthesized, and evaluated for antitumor activity against various cancer cell lines, including EC-109 (esophageal), MGC-803 (gastric), PC-3 (prostate), and HepG-2 (liver) cells. Some of these compounds demonstrated promising antitumor activity, particularly against MGC-803 and PC-3 cells, with lower toxicity towards normal cells compared to the control drug 5-fluorouracil. []
Relevance: The core structure of these compounds, containing a pyrimidine ring with various substitutions at the 2, 4, and 6 positions, is directly relevant to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, which also features a substituted pyrimidine ring. This structural similarity suggests potential commonalities in their chemical properties and biological activities, particularly in the context of anticancer drug discovery. []
Compound Description: This compound features a pyridazinone core with a piperazine substituent. Its crystal structure reveals interactions such as C—H⋯O hydrogen bonds and C–H⋯π interactions contributing to its stability. []
Relevance: Although structurally distinct from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, both compounds share the presence of a piperazine ring, a common structural motif in pharmaceutical compounds. This shared feature suggests potential similarities in their binding properties or broader pharmacological profiles. []
Compound Description: CFI-400945 is a potent, orally active Polo-like kinase 4 (PLK4) inhibitor with promising antitumor activity. It was developed through structure-activity relationship studies focusing on optimizing potency, selectivity, and pharmacokinetic properties. []
Relevance: While structurally different from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, both compounds highlight the exploration of novel chemical entities for their anti-cancer potential. This shared area of research interest emphasizes the ongoing search for new and effective therapies for cancer treatment. []
Compound Description: This group of compounds consists of acid addition salts of the parent molecule, 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione. These salts are investigated for potential therapeutic applications. []
Relevance: Like 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, this group of compounds utilizes the piperazine ring as a central structural motif. This shared feature suggests a potential for similar biological targets or pharmacological activities. []
Compound Description: This compound is a derivative of Prottremin, a molecule with known antiparkinsonian activity. It was synthesized via an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine, aiming to improve upon the parent molecule's therapeutic profile. []
Relevance: Both this compound and 4-(6-Methylpyrimidin-4-yl)piperazin-2-one incorporate a piperazine ring within their structures. This shared feature suggests potential similarities in their binding properties or pharmacological targets, especially concerning neurological activity. []
Compound Description: This compound serves as the base for formulations intended for buccal film delivery. These films offer an alternative route of administration for pharmaceuticals. []
Relevance: Similar to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, this compound contains a piperazine ring, indicating a potential for shared chemical properties. While the specific applications differ, both highlight the importance of optimizing drug delivery and formulation for therapeutic efficacy. []
Compound Description: These derivatives were synthesized from substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide. They were evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. Some derivatives, particularly those containing 3-hydroxyphenyl, 3-chlorophenyl, or 4-nitrophenyl moieties, demonstrated significant antimicrobial activity. []
Relevance: The presence of the 4-ethyl-6-methylpyrimidin-2-yl group in these derivatives is directly related to 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, both sharing a substituted pyrimidine ring as a central structural element. This similarity suggests a potential for overlapping chemical properties and biological activities, especially in the context of antimicrobial drug discovery. []
Compound Description: Paliperidone, also known as 9-hydroxyrisperidone, is a heterocyclic compound with various pharmacological properties. It exhibits a complex structure with a hydroxy group showing disorder over two positions. Its crystal packing is characterized by hydrogen bonds and C—H⋯N contacts, forming undulating sheets. []
Relevance: While structurally different from 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, Paliperidone's classification as a heterocyclic compound with potential pharmacological activity highlights a shared interest in exploring diverse chemical structures for therapeutic applications. Both compounds exemplify the ongoing research in medicinal chemistry and drug discovery. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (1, 2, and 3). It exhibits significant antitumor activity in preclinical models of FGFR3-overexpressing bladder cancer. []
Relevance: Like 4-(6-Methylpyrimidin-4-yl)piperazin-2-one, NVP-BGJ398 contains a piperazine ring, indicating a potential for shared chemical properties. Both compounds exemplify the significance of specific chemical motifs in medicinal chemistry, especially for targeting disease-relevant pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.